molecular formula C14H20 B14415822 5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene CAS No. 81331-92-2

5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene

Katalognummer: B14415822
CAS-Nummer: 81331-92-2
Molekulargewicht: 188.31 g/mol
InChI-Schlüssel: YWPAEQFAWBVXSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties. This compound features a cyclopentadiene ring substituted with a 2,2,5-trimethylhex-5-en-1-ylidene group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with a suitable precursor of the 2,2,5-trimethylhex-5-en-1-ylidene group. One common method involves the use of isophorone and malononitrile in the presence of a base such as sodium acetate. The reaction is carried out in anhydrous ethanol at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,2,5-Trimethylhex-5-en-1-ylidene)cyclopenta-1,3-diene is unique due to its specific substitution pattern and the presence of both a cyclopentadiene and a trimethylhexenylidene group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

81331-92-2

Molekularformel

C14H20

Molekulargewicht

188.31 g/mol

IUPAC-Name

5-(2,2,5-trimethylhex-5-enylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C14H20/c1-12(2)9-10-14(3,4)11-13-7-5-6-8-13/h5-8,11H,1,9-10H2,2-4H3

InChI-Schlüssel

YWPAEQFAWBVXSY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CCC(C)(C)C=C1C=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.